molecular formula C27H35N3OS B11111119 (4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione

(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione

Cat. No.: B11111119
M. Wt: 449.7 g/mol
InChI Key: IYPSBYONHMKVCN-UHFFFAOYSA-N
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Description

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves multiple steps:

    Formation of the Spiro Structure: The initial step involves the formation of the spiro structure through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: Its spiro structure makes it a candidate for use in the development of new materials with specific mechanical or optical properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or drug.

Mechanism of Action

The mechanism of action of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-ONE
  • **4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-OL

Uniqueness

The presence of the thione group in 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H35N3OS

Molecular Weight

449.7 g/mol

IUPAC Name

4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione

InChI

InChI=1S/C27H35N3OS/c1-20(21-13-7-5-8-14-21)30-25(32)29-24(27(30)17-11-12-18-27)28-23(26(2,3)4)19-31-22-15-9-6-10-16-22/h5-10,13-16,20,23H,11-12,17-19H2,1-4H3,(H,28,29,32)

InChI Key

IYPSBYONHMKVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=S)NC(=NC(COC3=CC=CC=C3)C(C)(C)C)C24CCCC4

Origin of Product

United States

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